2'-Chloro-3-(4-fluorophenyl)propiophenone

Description

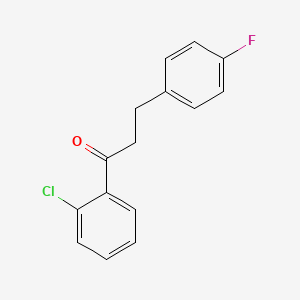

2'-Chloro-3-(4-fluorophenyl)propiophenone (CAS: 898768-52-0) is a halogenated aromatic ketone with the molecular formula C₁₅H₁₂ClFO and a molecular weight of 262.71 g/mol. Its structure features a propiophenone backbone substituted with a chlorine atom at the 2'-position of the phenyl ring and a 4-fluorophenyl group at the 3-position (Figure 1) . The fluorine and chlorine substituents contribute to its electronic properties, influencing reactivity and intermolecular interactions such as hydrogen bonding and steric effects .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-6,8-9H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWDPAVJICAZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644587 | |

| Record name | 1-(2-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-52-0 | |

| Record name | 1-(2-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process uses 2-chlorobenzoyl chloride and 4-fluorobenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2’-Chloro-3-(4-fluorophenyl)propiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Chloro-3-(4-fluorophenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(4-fluorophenyl)propiophenone involves its interaction with various molecular targets. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

2'-Chloro-3-(3-methylphenyl)propiophenone

This derivative (CAS: N/A) replaces the 4-fluorophenyl group with a 3-methylphenyl moiety. The methyl group introduces steric bulk but lacks the electron-withdrawing effects of fluorine. Such differences may reduce dipole moments and alter reactivity in nucleophilic aromatic substitution or catalytic hydrogenation reactions .

3'-Chloro-3-(3-fluorophenyl)propiophenone

A discontinued compound (CAS: 4350-52-1), this derivative features chlorine at the 3'-position and fluorine at the 3-phenyl position.

Heterocyclic Derivatives

2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

This compound (CAS: 898785-82-5) incorporates a 1,3-dioxane ring instead of the 4-fluorophenyl group. The dioxane moiety enhances solubility in polar solvents (e.g., DMSO, methanol) but reduces thermal stability due to the labile oxygen heteroatoms .

2'-Chloro-3-(4-cyanophenyl)propiophenone

With a cyano group (CAS: 59672-34-3), this derivative exhibits strong electron-withdrawing properties, increasing electrophilicity at the carbonyl carbon. Such characteristics make it a potent intermediate in Grignard or aldol condensation reactions .

Comparative Analysis of Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Propiophenone Derivatives

| Compound Name | Molecular Weight (g/mol) | Substituents | Solubility | Key Applications |

|---|---|---|---|---|

| 2'-Cl-3-(4-F-phenyl)propiophenone | 262.71 | 2'-Cl, 3-(4-F-phenyl) | Low in H₂O; mod. in DMF | Pharmaceutical synthesis |

| 4'-Cl-3-(4-F-phenyl)propiophenone | 262.71 | 4'-Cl, 3-(4-F-phenyl) | Similar to above | Materials science |

| 2'-Cl-3-(3-Me-phenyl)propiophenone | 257.73 | 2'-Cl, 3-(3-Me-phenyl) | High in CHCl₃ | Catalysis studies |

| 2'-Cl-3-(4-CN-phenyl)propiophenone | 269.73 | 2'-Cl, 3-(4-CN-phenyl) | Soluble in acetone | Organic electronics |

| 2'-Cl-3-(1,3-dioxan-2-yl)propiophenone | 254.71 | 2'-Cl, 3-(1,3-dioxane) | High in DMSO, MeOH | Solubility enhancers |

Notes:

- Fluorine and chlorine substituents enhance thermal stability but reduce aqueous solubility due to hydrophobic effects .

- Cyano and dioxane groups improve solubility in organic solvents, facilitating use in solution-phase reactions .

α-Functionalization Reactions

Like propiophenone, 2'-chloro-3-(4-fluorophenyl)propiophenone undergoes α-phenylselenation with diphenyl diselenide under cesium carbonate catalysis. However, steric hindrance from the 4-fluorophenyl group may reduce reaction yields compared to simpler analogs (e.g., propiophenone yields 0.59 mmol vs. ~0.4–0.5 mmol for hindered derivatives) .

Ring-Opening Reactions

In contrast to aziridine-derived chloroesters (e.g., 2-chloro-3-[2'-hydroxy-1'-phenylethylamino]propionates), the target compound’s rigid aromatic backbone limits participation in SN2 mechanisms, favoring electrophilic aromatic substitution instead .

Biological Activity

2'-Chloro-3-(4-fluorophenyl)propiophenone, also known by its CAS number 936-59-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of propiophenones, which are structurally characterized by a phenyl group attached to a propanone moiety. The introduction of halogen atoms like chlorine and fluorine into its structure may influence its pharmacological properties.

Chemical Structure

The chemical structure of 2'-Chloro-3-(4-fluorophenyl)propiophenone can be represented as follows:

This structure consists of a chlorinated and fluorinated phenyl ring attached to a propiophenone backbone, which may contribute to its reactivity and interaction with biological systems.

Pharmacological Profile

Research indicates that 2'-Chloro-3-(4-fluorophenyl)propiophenone exhibits various biological activities, particularly in antimicrobial and cytotoxic domains.

Antimicrobial Activity

Studies have shown that derivatives of propiophenones can possess significant antimicrobial properties. For instance, compounds similar to 2'-Chloro-3-(4-fluorophenyl)propiophenone have demonstrated efficacy against multidrug-resistant bacterial strains, including Staphylococcus aureus and Enterococcus faecium .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2'-Chloro-3-(4-fluorophenyl)propiophenone | Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL |

| 2'-Chloro-3-(4-fluorophenyl)propiophenone | Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL |

This table illustrates the potent antibacterial activity observed in related compounds, suggesting that 2'-Chloro-3-(4-fluorophenyl)propiophenone may exhibit similar properties.

Cytotoxicity

In addition to antimicrobial effects, studies have reported the cytotoxic potential of this compound against various cancer cell lines. For example, it has been evaluated in assays against lung cancer cells, where it displayed significant growth inhibition . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.

Case Studies

- Study on Antibacterial Efficacy : A recent investigation focused on the synthesis of new arylurea derivatives from propiophenones, including 2'-Chloro-3-(4-fluorophenyl)propiophenone. These derivatives were tested against resistant strains of bacteria, revealing promising results comparable to established antibiotics .

- Cytotoxicity Assessment : In vitro studies conducted on various human cell lines demonstrated that the compound induced significant apoptosis at micromolar concentrations. The study utilized flow cytometry and caspase activity assays to confirm the apoptotic pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.